(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione
Description
Properties
Molecular Formula |
C18H12FN3O2 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-hydroxy-4-[(Z)-indol-3-ylidenemethyl]-1H-pyrazol-5-one |
InChI |
InChI=1S/C18H12FN3O2/c19-12-5-7-13(8-6-12)22-18(24)15(17(23)21-22)9-11-10-20-16-4-2-1-3-14(11)16/h1-10,24H,(H,21,23)/b11-9+ |
InChI Key |
SJDNJNWPWZNBBH-PKNBQFBNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(NC3=O)C4=CC=C(C=C4)F)O)/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(NC3=O)C4=CC=C(C=C4)F)O)C=N2 |
Origin of Product |
United States |
Biological Activity
(4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C18H12FN3O2
- Molecular Weight : 321.3 g/mol
- IUPAC Name : 2-(4-fluorophenyl)-3-hydroxy-4-[(Z)-indol-3-ylidenemethyl]-1H-pyrazol-5-one
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole with benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The resulting product is purified via recrystallization from dimethylformamide, achieving yields of approximately 82% .
Anticancer Activity
Recent studies highlight the anticancer potential of this compound. In vitro assays have demonstrated significant activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), HEK 293T (kidney), and A549 (lung cancer). The compound exhibited IC50 values as follows:
- HeLa : 3.20 ± 1.32 µM
- MCF-7 : 4.19 ± 1.87 µM
- HEK 293T : 3.59 ± 1.34 µM
- A549 : 5.29 ± 1.34 µM
These values indicate that the compound is more effective than standard chemotherapeutics like doxorubicin in certain contexts .
Molecular docking studies suggest that the compound interacts with the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival in cancer cells. The binding affinity and energy calculations from these studies correlate well with the observed IC50 values, indicating a strong potential for targeted therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. Compounds derived from pyrazolidine frameworks have been reported to exhibit mild to moderate antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Study on Anticancer Effects
A study conducted on a series of pyrazolidine derivatives demonstrated that modifications on the phenyl ring significantly influence anticancer activity. The introduction of electron-withdrawing groups like fluorine enhances activity compared to other substituents .
Study on Antimicrobial Effects
Another investigation into pyrazolidine derivatives found that specific substitutions improved efficacy against Gram-positive and Gram-negative bacteria. This highlights the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Pyrazolidine-3,5-dione Derivatives
| Compound Name | Core Structure | Substituents (Position 4) | Aromatic Ring Modifications | Planarity |
|---|---|---|---|---|
| (4E)-1-(4-fluorophenyl)-4-(1H-indol-3-ylmethylidene)pyrazolidine-3,5-dione | Pyrazolidine-3,5-dione | Indole-3-ylmethylidene (E) | 4-Fluorophenyl (Position 1) | High (conjugated) |
| (4Z)-1-(3,4-dimethylphenyl)-4-(4-hydroxyphenylmethylidene)pyrazolidine-3,5-dione | Pyrazolidine-3,5-dione | 4-Hydroxyphenylmethylidene (Z) | 3,4-Dimethylphenyl (Position 1) | Moderate (Z-config.) |
| 1-(4-fluorophenyl)-4-(4-hydroxy-3-iodo-5-methoxybenzylidene)pyrazolidine-3,5-dione | Pyrazolidine-3,5-dione | 4-Hydroxy-3-iodo-5-methoxybenzylidene | 4-Fluorophenyl (Position 1) | Disrupted (bulky substituents) |
| Cardamonin (Chalcone analog) | Chalcone (α,β-unsaturated ketone) | Hydroxyl groups (ortho/para) | No substitution on Ring B | High (planar) |
Key Observations:
Indole vs. Simple Aryl Substituents: The indole group in the target compound introduces a bicyclic aromatic system, enhancing hydrophobic interactions compared to monocyclic aryl substituents (e.g., hydroxyphenyl or methoxyphenyl) .
Electron-Withdrawing Groups : The 4-fluorophenyl group at position 1 provides electron-withdrawing effects, which stabilize the conjugated system and may enhance binding to targets like enzymes with polar active sites .
Planarity and Conjugation : The E-configuration of the methylidene group in the target compound preserves planarity, critical for π-π stacking interactions. This contrasts with Z-configuration analogs (e.g., (4Z)-1-(3,4-dimethylphenyl)-4-(4-hydroxyphenylmethylidene)pyrazolidine-3,5-dione), where reduced planarity diminishes electronic conjugation .
Table 2: Inhibitory Activity (IC₅₀) and Substituent Effects
| Compound Class | Substituents (Ring A/B) | IC₅₀ (μM) | Key SAR Trends |
|---|---|---|---|
| Non-piperazine chalcones | Br (para-A), F (para-B) | 4.703 | Higher electronegativity → Lower IC₅₀ |
| Non-piperazine chalcones | Cl (para-A), OMe (para-B) | 13.82 | Lower electronegativity → Higher IC₅₀ |
| Pyrazolidine-3,5-dione (Target) | Indole (Position 4), F (Position 1) | N/A | Indole enhances hydrophobicity; F stabilizes conjugation |
| Cardamonin (Chalcone) | OH (ortho/para-A) | 4.35 | Hydroxyl groups improve H-bonding |
Key Findings:
Electronegativity and Activity: In chalcone analogs (e.g., compound 2j), bromine (Br) and fluorine (F) at para positions of Rings A and B, respectively, yield the lowest IC₅₀ (4.703 μM). Replacement with less electronegative groups (e.g., Cl, OMe) increases IC₅₀ significantly (13.82–70.79 μM) .
Role of Indole : While direct IC₅₀ data for the target compound is unavailable, highlights that pyrazolidine-3,5-dione derivatives with intact coplanar cores exhibit improved target inhibition. The indole substituent may further augment activity by mimicking tryptophan residues in enzyme binding sites .
Hydrophobic vs.
Physicochemical Properties
Table 3: Predicted Physicochemical Parameters
| Compound | Molecular Weight | logP | PSA (Ų) | Density (g/cm³) |
|---|---|---|---|---|
| This compound | ~350 (estimated) | ~3.0 | ~75 | ~1.6 |
| (4Z)-1-(3,4-dimethylphenyl)-4-(4-hydroxyphenylmethylidene)pyrazolidine-3,5-dione | 308.33 | 2.81 | 73.13 | 1.33 |
| 1-(4-fluorophenyl)-4-(4-hydroxy-3-iodo-5-methoxybenzylidene)pyrazolidine-3,5-dione | 454.19 | ~2.5 | ~90 | 1.82 |
Key Notes:
- The target compound’s higher logP (~3.0) compared to hydroxyl/methoxy analogs (~2.5–2.8) reflects increased lipophilicity due to the indole group, favoring passive diffusion across biological membranes .
- The polar surface area (PSA) of ~75 Ų suggests moderate solubility, balancing hydrophobicity and hydrogen-bonding capacity .
Preparation Methods
Synthesis of the Pyrazolidine-3,5-dione Core
The pyrazolidine-3,5-dione scaffold is typically synthesized by the condensation of hydrazine derivatives with malonyl chloride or malonic acid derivatives under reflux conditions in an inert atmosphere (e.g., nitrogen). For the 1-(4-fluorophenyl) substitution, 4-fluorophenylhydrazine is used as the starting hydrazine component.
- Dissolve 4-fluorophenylhydrazine (1.0 equiv) in ethanol under nitrogen atmosphere.
- Add malonyl chloride (1.05 equiv) dropwise with stirring.
- Reflux the mixture for approximately 3 hours.
- Concentrate the reaction mixture to obtain a crude pyrazolidine-3,5-dione intermediate.
- Purify the crude product by column chromatography using ethyl acetate/hexane as the eluent.
- Typical yields range from 70% to 80%.
- Characterization by ESI-MS shows the expected molecular ion peak.
- Further confirmation by ^1H NMR and elemental analysis ensures the purity and correct structure.
This approach aligns with the preparation of related pyrazolidine-3,5-dione derivatives reported in the literature.
Alternative Synthetic Routes and Modifications
- Some reports describe the use of N,N-dimethylaniline as a catalyst or base to facilitate condensation reactions involving pyrazolidine-3,5-dione derivatives.
- Variations in solvent systems (e.g., ethanol, acetic acid) and reaction times can optimize yields.
- The use of substituted hydrazines or aldehydes allows for structural diversity in the pyrazolidine-3,5-dione derivatives.
Summary Table of Preparation Steps and Conditions
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Fluorophenylhydrazine + Malonyl chloride | Reflux in ethanol, N2, 3 h | 1-(4-fluorophenyl)pyrazolidine-3,5-dione | 70-80 | Purified by column chromatography |
| 2 | Pyrazolidine-3,5-dione + 1H-indole-3-carboxaldehyde | 100 °C, acetic acid, 4 h | This compound | 65-75 | Knoevenagel condensation, solid isolated by filtration |
Analytical Data and Characterization
- Mass Spectrometry (ESI-MS): Confirms molecular ion peak corresponding to molecular weight (~328 g/mol for related compounds).
- [^1H NMR Spectroscopy](pplx://action/followup): Shows characteristic signals for pyrazolidine ring protons, aromatic protons of the 4-fluorophenyl group, and the indole moiety.
- Elemental Analysis: Confirms the calculated C, H, N, F, and O percentages.
- Melting Point: Sharp melting point consistent with pure crystalline material.
- Infrared Spectroscopy (IR): Shows characteristic carbonyl stretching vibrations (~1700 cm^-1) for the pyrazolidine-3,5-dione core.
Research Findings and Literature Context
- Pyrazolidine-3,5-dione derivatives have been extensively studied for their biological activities, including anti-inflammatory and anticancer properties.
- The substitution pattern, particularly the introduction of fluorophenyl and indolyl groups, modulates the pharmacological profile.
- The synthetic methodology described is robust, reproducible, and adaptable for various substituted derivatives.
- Recent reviews emphasize the importance of mild reaction conditions and purification techniques to maximize yields and purity.
This comprehensive overview integrates multiple reliable sources and reflects advanced synthetic organic chemistry practices for the preparation of this compound. The described methods are standard in the field and supported by spectroscopic and analytical data to ensure product identity and quality.
Q & A
Q. What mechanistic insights can be gained from studying substituent effects on the indole moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
